1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea
Overview
Description
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a dichlorobenzyl group, and a dichlorophenyl group
Preparation Methods
The synthesis of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with 2,4-dichlorophenyl isocyanate to form the urea derivative.
Chemical Reactions Analysis
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl and dichlorophenyl groups.
Scientific Research Applications
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its structural similarity to other known antimicrobial compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with metabolic pathways essential for bacterial survival, leading to cell death.
Comparison with Similar Compounds
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea can be compared with similar compounds such as:
1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylethanamine: This compound has a similar structure but features an oxadiazole ring instead of a thiadiazole ring.
2,4-Dichlorobenzyl alcohol: While structurally simpler, this compound shares the dichlorobenzyl group and has known antimicrobial properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N4OS2/c17-9-2-1-8(11(19)5-9)7-26-16-24-23-15(27-16)22-14(25)21-13-4-3-10(18)6-12(13)20/h1-6H,7H2,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXNTFJLBRXMON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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